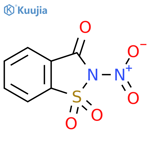

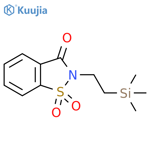

Cas no 81-07-2 (Saccharin)

Saccharin Propriedades químicas e físicas

Nomes e Identificadores

-

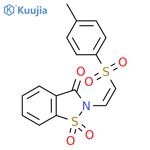

- Benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- 1,2-DIHYDRO-2-KETOBENZISOSULFONAZOLE

- 2,3-DIHYDROXY-1,2-BENZISOTHIAZOL-3-ONE-1,1-DIOXIDE

- 2-SULFOBENZOIC ACID IMIDE

- AKOS 228-41

- ANHYDRO-O-SULFAMINEBENZOIC ACID

- BENZOIC SULPHIMIDE

- GARANTOSE

- GLUSIDE

- INSOLUBLE SACCHARIN

- O-BENZOIC ACID SULFIMIDE

- O-BENZOIC SULFIMIDE

- O-SULFOBENZIMIDE

- SACCHARIN

- SACCHARIN 550X

- SACCHARINE

- SACCHARINE INSOLUBLE

- SACCHARIN INSOLUBLE

- SYNCAL (R) SDI

- 1,1-Diox-1,2-benzisothiazol-3-one

- 1,1-Dioxo-1,2-dihydro-1lambda*6*-benzo[d]-isothiazol-3-one

- 1,1-dioxo-1,2-benzisothiazol-3-one

- 1,1-dioxo-benzo[d]isothiazol-3-one

- 1,2-benzisothiazol-3(2H)-one-1,1-dioxide

- 1,2-benzisothiazol-3-one 1,1-dioxide

- 1,2-benzoisothiazol-3(2H)-one 1,1-dioxide

- 3-keto-2H,3H-1,2-benzisothiazole 1,1-dioxide

- GLUCID

- Glycosin

- Kandiset

- Natreen

- Sacarina

- Saxin

- Sweeta

- Sykose

- Syncal

- 1,2-Benzisothiazol-3(2H)-one 1,1-dioxide

- 2,3-Dihydroxy-1,2-benzisothiazol-3-one 1,1-dioxide

- Saccharimide

- Benzosulfimide

- Benzoic sulfimide

- o-Benzosulfimide

- Saccharinose

- Benzosulphimide

- Saccharinol

- Saccharin acid

- Benzosulfinide

- Saccharol

- Hermesetas

- 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide

- Saccharina

- Zaharina

- Sucrette

- Benzo-2-sulphimide

- o-Benzoyl sulfimide

- Sucre edulcor

- o-Benzoic sulphimide

- Benzoylsulfonic Imide

- o-Sulfoben

- 1,2-Benzisothiazolin-3-one, 1,1-dioxide (8CI)

- 1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazole

- 1,1-Dioxo-1,2-benzisothiazol-3(2H)-one

- 1,1-Dioxo-1,2-benzothiazol-3-one

- 1,1-Dioxo-1,2-dihydro-1λ*6*-benzo[d]isothiazol-3-one

- 2,3-Dihydro-1,2-benzisothiazol-3-one-1,1-dioxide

- 2,3-Dihydro-1λ6,2-benzothiazole-1,1,3-trione

- 2,3-Dihydro-3-oxobenzisosulfonazole

- 3-Benzisothiazolinone 1,1-dioxide

- 3-Hydroxybenzisothiazole-S,S-dioxide

- 550 Saccharine

- Benzo[d]isothiazol-3(2H)-one-1,1-dioxide

- Benzoic sulphinide

- MeSH ID: D012439

- Necta Sweet

- NSC 5349

- o-Sulfobenzoic acid imide

- Sucram

- Saccharin

-

- MDL: MFCD00005866

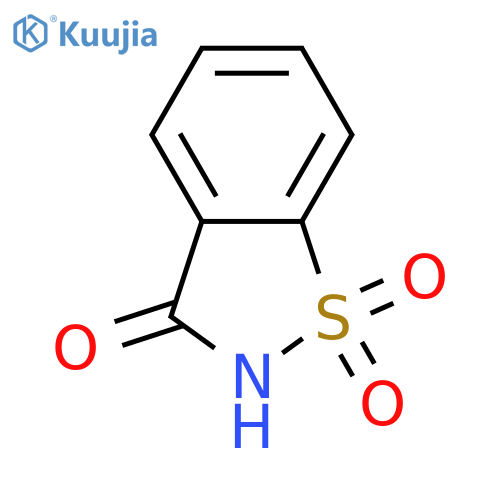

- Inchi: 1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)

- Chave InChI: CVHZOJJKTDOEJC-UHFFFAOYSA-N

- SMILES: O=C1C2C(=CC=CC=2)S(=O)(=O)N1

- BRN: 6888

Propriedades Computadas

- Massa Exacta: 182.99900

- Massa monoisotópica: 182.999

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 303

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 0.9

- Superfície polar topológica: 71.6

- Carga de Superfície: 0

- Contagem de Tautomeros: 2

Propriedades Experimentais

- Cor/Forma: White monoclinic crystals. Those sublimed in vacuum are needle like crystals.

- Densidade: 0.828

- Ponto de Fusão: 226-229 °C (lit.)

- Ponto de ebulição: subl

- Índice de Refracção: 1.5500 (estimate)

- Solubilidade: acetone: soluble1g in 12mL(lit.)

- Coeficiente de partição da água: 3.3 g/L (20 ºC)

- Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents.

- PSA: 71.62000

- LogP: 1.52830

- Merck: 8311

- pka: 11.68(at 18℃)

- Solubilidade: It is slightly soluble in water, ether and chloroform, and soluble in ethanol, ethyl acetate and acetone. Its sodium salt is called saccharin sodium or soluble saccharin. It is easily soluble in water. The sweet taste of dilute aqueous solution is about 300-500 times that of sucrose

- Sensibilidade: Sensitive to humidity

Saccharin Informações de segurança

- Declaração de perigo: H302-H315-H319-H335

- Número de transporte de matérias perigosas:UN 3077 9/PG 3

- WGK Alemanha:2

- Código da categoria de perigo: R40: limited evidence for its carcinogenic role. R63: may harm unborn infants. R68: risk of irreversible effects

- Instrução de Segurança: S24/25

- RTECS:DE4200000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Sealed in dry,Room Temperature

- Classe de Perigo:IRRITANT

- TSCA:Yes

- Frases de Risco:R40

Saccharin Dados aduaneiros

- CÓDIGO SH:2925110000

- Dados aduaneiros:

China Customs Code:

2925110000Overview:

HS: 2925110000. Saccharin and its salt. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). Minimum tariff:9.0%. general tariff:90.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported foodSummary:

HS: 2925110000. benzo[d]isothiazol-3(2h)-one 1,1-dioxide. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:ab(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tarrif:9.0%. general tariff:90.0%

Saccharin Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S28871-250mg |

Saccharin |

81-07-2 | 250mg |

¥148.0 | 2021-09-07 | ||

| MedChemExpress | HY-Y0272-10mM*1mLinDMSO |

Saccharin |

81-07-2 | 99.45% | 10mM*1mLinDMSO |

¥550 | 2022-05-18 | |

| Ambeed | A239294-25g |

o-Benzoic Sulfimide |

81-07-2 | 98% | 25g |

$9.0 | 2025-02-21 | |

| Ambeed | A239294-500g |

o-Benzoic Sulfimide |

81-07-2 | 98% | 500g |

$60.0 | 2025-02-21 | |

| Life Chemicals | F0001-2092-5g |

2,3-dihydro-1,2-benzothiazole-1,1,3-trione |

81-07-2 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| Life Chemicals | F0001-2092-1g |

2,3-dihydro-1,2-benzothiazole-1,1,3-trione |

81-07-2 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Ambeed | A239294-10g |

o-Benzoic Sulfimide |

81-07-2 | 98% | 10g |

$7.0 | 2025-02-21 | |

| Life Chemicals | F0001-2092-10g |

2,3-dihydro-1,2-benzothiazole-1,1,3-trione |

81-07-2 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S0040000 |

Saccharin |

81-07-2 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1341-1G |

Saccharin |

81-07-2 | 1g |

¥880.46 | 2024-12-22 |

Saccharin Método de produção

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

1.2 Catalysts: Titanium tetrachloride ; 48 h, 115 °C

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

1.2 Reagents: Hydrochloric acid , Water ; neutralized

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Saccharin Raw materials

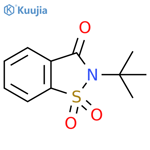

- 1,2-Benzisothiazol-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide

- 1,2-Benzisothiazol-3(2H)-one, 2-[2-(trimethylsilyl)ethyl]-, 1,1-dioxide

- 1,2-Benzisothiazol-3(2H)-one, 2,2'-(diethylstannylene)bis-, 1,1,1',1'-tetraoxide

- 1,2-Benzisothiazol-3(2H)-one, 2-[(1Z)-2-[(4-methylphenyl)sulfonyl]ethenyl]-, 1,1-dioxide

- Benzoyl chloride, 2-(chlorosulfonyl)-

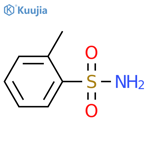

- O-Toluenesulfonamide

- 1,2-Benzisothiazol-3(2H)-one, 2-nitro-, 1,1-dioxide

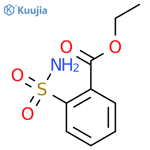

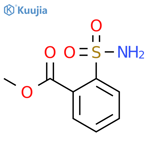

- Methyl 2-Sulfamoylbenzoate

- Ethyl 2-sulfamoylbenzoate

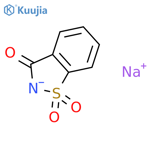

- Saccharin sodium

- 2-Methyl-1,1-dioxo-1,2-benzothiazol-3-one

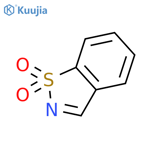

- 1,2-Benzisothiazole, 1,1-dioxide

Saccharin Preparation Products

Saccharin Fornecedores

Saccharin Literatura Relacionada

-

1. Construction of sulfur-containing N-vinylimides: N-addition of imides to propargyl sulfonium saltsShou-Jie Shen,Le-Mei Wang,Guo-Mei Gong,Yan-Jiao Wang,Jin-Yan Liang,Jun-Wen Wang RSC Adv. 2022 12 12663

-

Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108

-

Samiran Dhara,Moumita Saha,Asish R. Das New J. Chem. 2022 46 19501

-

Kai Sun,Yunhe Lv,Zhonghong Zhu,Liping Zhang,Hankui Wu,Lin Liu,Yongqing Jiang,Beibei Xiao,Xin Wang RSC Adv. 2015 5 3094

-

Mala Nath,Pramendra K. Saini Dalton Trans. 2011 40 7077

81-07-2 (Saccharin) Produtos relacionados

- 26638-43-7(methyl 2-chlorosulfonylbenzoate)

- 10257-54-2(Copper sulfate monohydrate)

- 10332-51-1(1,2-Benzisothiazol-3(2H)-one,1,1-dioxide, potassium salt (1:1))

- 22094-61-7(5-amino-2,3-dihydro-1,2-benzothiazole-1,1,3-trione)

- 128-44-9(Saccharin sodium)

- 22094-62-8(6-Amino-1,1-dioxo-1,2-benzothiazol-3-one)

- 1189466-17-8(Saccharin-d4)

- 226698-95-9(1-(4-Chlorophenyl)prop-2-yn-1-amine)

- 342804-06-2(4-hydroxy-8-methoxyquinoline-3-carbohydrazide)

- 2377607-59-3((1-Butylindazol-5-yl)boronic acid)